

3,4-Dichloro-2-methylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dichloro-2-methylaniline

Cat. No.: B105502

[Get Quote](#)

An In-depth Technical Guide to 3,4-Dichloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,4-Dichloro-2-methylaniline**, a key chemical intermediate. It details its chemical and physical properties, outlines its synthesis, and discusses its significant applications in the manufacturing of agrochemicals and potentially in the development of novel pharmaceutical compounds. This document also includes essential safety and handling information to ensure its proper use in a research and development setting.

Chemical Identity and Properties

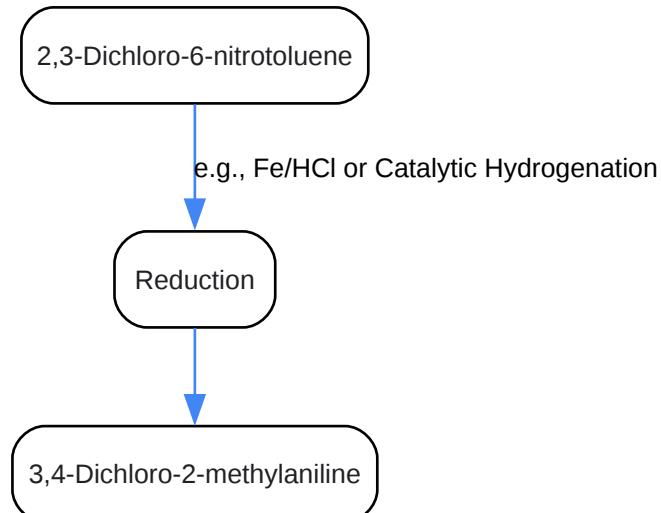
3,4-Dichloro-2-methylaniline, also known as 6-Amino-2,3-dichlorotoluene, is a substituted aniline with the chemical formula $C_7H_7Cl_2N$.^{[1][2]} Its fundamental properties are summarized below.

CAS Number: 62077-25-2^{[1][2]}

Molecular Weight: 176.04 g/mol ^[1]

Table 1: Physicochemical Properties of **3,4-Dichloro-2-methylaniline**

Property	Value	Source
Molecular Formula	C ₇ H ₇ Cl ₂ N	[1] [2]
Molecular Weight	176.04 g/mol	[1]
Boiling Point (Predicted)	287.0 ± 35.0 °C	
Density (Predicted)	1.334 ± 0.06 g/cm ³	
pKa (Predicted)	2.76 ± 0.10	


Note: Some physical properties are predicted and should be confirmed with experimental data.

Synthesis of **3,4-Dichloro-2-methylaniline**

While specific, detailed experimental protocols for the synthesis of **3,4-Dichloro-2-methylaniline** are not readily available in public literature, a plausible synthetic route can be inferred from general organic chemistry principles and patent literature for similar compounds. A common method for the synthesis of substituted anilines involves the reduction of the corresponding nitroaromatic compound.

A potential synthetic pathway is illustrated below:

General Synthesis Pathway for 3,4-Dichloro-2-methylaniline

[Click to download full resolution via product page](#)

Caption: A generalized synthetic route to **3,4-Dichloro-2-methylaniline**.

A detailed experimental protocol for a related compound, 3-chloro-2-methylaniline, involves the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron filings and hydrochloric acid, followed by steam distillation and vacuum distillation for purification.^[3] A similar approach could likely be adapted for the synthesis of **3,4-Dichloro-2-methylaniline** from 2,3-dichloro-6-nitrotoluene.

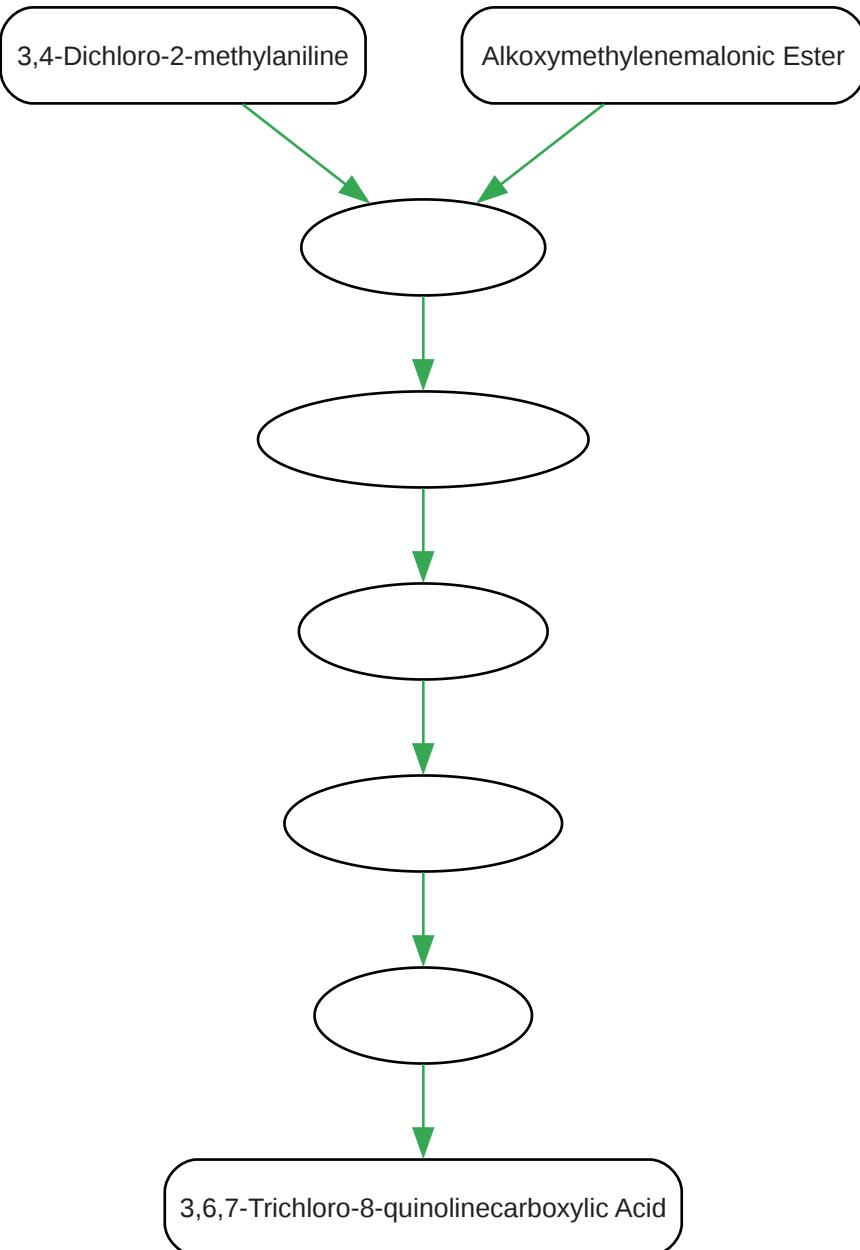
Applications in Synthesis

3,4-Dichloro-2-methylaniline is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Herbicide Synthesis

This compound is a known impurity in the production of the herbicide Quinclorac.^[1] Quinclorac, or 3,7-dichloro-8-quinolincarboxylic acid, is a selective herbicide used to control weeds in rice and other crops.^[4]

Synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid


3,4-Dichloro-2-methylaniline serves as a precursor for the synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid. This synthesis can be achieved through a Gould-Jacobs reaction, a well-established method for forming quinoline ring systems from anilines.[\[5\]](#)[\[6\]](#)

The general steps of the Gould-Jacobs reaction are:

- Condensation of the aniline with an alkoxy methylene malonic ester.
- Thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.
- Saponification of the ester to a carboxylic acid.
- Decarboxylation to yield the 4-hydroxyquinoline.

A subsequent chlorination step would be necessary to introduce the chlorine atom at the 3-position.

Gould-Jacobs Reaction Workflow for Quinolone Synthesis

[Click to download full resolution via product page](#)

Caption: A workflow illustrating the synthesis of a trichloro-quinolinecarboxylic acid.

Safety and Handling

Detailed safety information for **3,4-Dichloro-2-methylaniline** is not readily available in a specific Safety Data Sheet (SDS). However, based on the data for closely related dichloroanilines, it should be handled with care as a potentially hazardous substance.

General Hazards of Dichloroanilines:

- **Toxicity:** Toxic if swallowed, in contact with skin, or if inhaled.
- **Irritation:** Causes skin and serious eye irritation/damage.
- **Sensitization:** May cause an allergic skin reaction.
- **Environmental Hazards:** Very toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Avoid release to the environment.

First Aid Measures:

- If swallowed: Immediately call a poison center or doctor.
- If on skin: Wash with plenty of water.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

3,4-Dichloro-2-methylaniline is a significant chemical intermediate with established use in the agrochemical industry and potential for broader applications in organic synthesis. While detailed experimental and safety data for this specific isomer are limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and applications based on available information and established chemical principles. Researchers and drug development professionals should exercise caution and consult specialized safety resources when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dichloro-2-methylaniline , 98% , 62077-25-2 - CookeChem [cookechem.com]
- 2. scbt.com [scbt.com]
- 3. prepchem.com [prepchem.com]
- 4. Quinclorac | C₁₀H₅Cl₂NO₂ | CID 91739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- To cite this document: BenchChem. [3,4-Dichloro-2-methylaniline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105502#3-4-dichloro-2-methylaniline-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com